3-Chloropropyltrimethoxysilane

Catalog No.
S582457
CAS No.
2530-87-2
M.F
C6H15ClO3Si
M. Wt
198.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropyltrimethoxysilane

CAS Number

2530-87-2

Product Name

3-Chloropropyltrimethoxysilane

IUPAC Name

3-chloropropyl(trimethoxy)silane

Molecular Formula

C6H15ClO3Si

Molecular Weight

198.72 g/mol

InChI

InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

OXYZDRAJMHGSMW-UHFFFAOYSA-N

SMILES

CO[Si](CCCCl)(OC)OC

Synonyms

3-chloropropyltrimethoxysilane, CPTMS cpd

Canonical SMILES

CO[Si](CCCCl)(OC)OC

Surface Modification:

  • Silanization: CPTMS is widely used for surface modification of various materials, including glass, metals, ceramics, and polymers. It reacts with the surface hydroxyl groups (OH) to form a covalent bond, introducing a chloropropyl functionality. This modifies the surface properties, making it more hydrophobic, improving adhesion, and enhancing compatibility with other materials.

Bioconjugation:

  • Biomolecule Immobilization: CPTMS plays a crucial role in bioconjugation, where biomolecules like proteins, enzymes, and DNA are attached to surfaces. The chloropropyl group allows further attachment of biomolecules through various chemistries, enabling the creation of biosensors, microarrays, and cell culture platforms.

Nanoparticle Synthesis:

  • Surface Functionalization: CPTMS is employed in the synthesis of nanoparticles for surface functionalization. It acts as a coupling agent, covalently linking the nanoparticles with desired molecules or biomolecules. This approach tailors the nanoparticles for specific applications, such as drug delivery, imaging, and catalysis.

Polymer Chemistry:

  • Crosslinking Agent: CPTMS can be used as a crosslinking agent in polymer chemistry. It reacts with functional groups in polymer chains, forming covalent bonds and creating a more rigid and interconnected network. This improves the mechanical properties and thermal stability of the polymers.

Sol-Gel Chemistry:

  • Precursor Molecule: CPTMS serves as a precursor molecule in sol-gel chemistry, a method for preparing inorganic materials. It undergoes hydrolysis and condensation reactions to form a silica network, which can be further modified to create desired materials with specific properties.

3-Chloropropyltrimethoxysilane is an organofunctional silane compound with the molecular formula C₆H₁₅ClO₃Si and a molecular weight of 198.72 g/mol. It is characterized by the presence of a chloropropyl group and three methoxy groups attached to a silicon atom, making it a versatile compound in various chemical applications. The compound is known for its ability to form durable bonds between organic and inorganic materials, enhancing the properties of composites and coatings .

  • Hydrolysis: This compound rapidly hydrolyzes in the presence of moisture, producing three moles of methanol for each mole of silanetriol formed. The hydrolysis process is crucial as it affects the stability and reactivity of the compound in various environments .
  • Ammonolysis: 3-Chloropropyltrimethoxysilane can be converted into 3-aminopropyltrimethoxysilane through ammonolysis. This reaction involves the substitution of the chlorine atom with an amino group, which is influenced by factors such as temperature, reaction time, and ammonia concentration .
  • Condensation Reactions: The hydrolysis products can further condense to form siloxane oligomers, which are important in creating silane-functional resins and coatings .

Several methods for synthesizing 3-Chloropropyltrimethoxysilane have been documented:

  • From Methanol and 3-Chloropropyltrichlorosilane: This method involves mixing chloropropyltrichlorosilane with methanol under controlled temperature and pressure conditions to yield high-purity 3-Chloropropyltrimethoxysilane .
  • Direct Reaction with Trimethoxysilane and Allyl Chloride: Another synthesis route entails reacting trimethoxysilane with allyl chloride in the presence of catalysts to achieve high yields without significant side reactions .
  • Ammonolysis Method: This involves converting 3-Chloropropyltrimethoxysilane into its amino derivative through reaction with ammonia, which can also be considered a synthetic pathway depending on the desired end product .

3-Chloropropyltrimethoxysilane has various applications due to its unique properties:

  • Silane Coupling Agent: It functions as a coupling agent in composite materials, enhancing adhesion between inorganic substrates (like glass or metal) and organic polymers.
  • Coatings: Used in protective coatings to improve water repellency and durability.
  • Adhesives: Acts as an additive in adhesives to enhance bonding strength and durability.
  • Surface Modification: Facilitates the modification of surfaces to improve their chemical resistance or alter their wetting properties .

Interaction studies involving 3-Chloropropyltrimethoxysilane primarily focus on its behavior in various environments:

  • Hydrolytic Stability: Studies indicate that this compound is hydrolytically unstable under typical environmental conditions, with a half-life of approximately 53.3 minutes at pH 7 and 25 °C. This rapid degradation affects its utility in long-term applications but allows for quick reactions in situ .
  • Toxicological Studies: Research has shown that exposure to 3-Chloropropyltrimethoxysilane leads to transient toxicity primarily due to methanol release during hydrolysis rather than direct effects from the silane itself .

Several compounds exhibit similarities to 3-Chloropropyltrimethoxysilane due to their functional groups or applications:

Compound NameStructure/Functional GroupsUnique Features
TrimethoxysilaneC₃H₉O₃SiBase silane without chlorine; used widely as a coupling agent.
VinyltriethoxysilaneC₈H₁₈O₄SiContains a vinyl group; enhances polymerization reactions.
(3-Aminopropyl)trimethoxysilaneC₆H₁₅N₃O₃SiAmino functional group; used for different adhesion properties.

The uniqueness of 3-Chloropropyltrimethoxysilane lies in its combination of chloropropyl functionality with three methoxy groups, allowing it to serve specialized roles in both

Physical Description

Liquid

UNII

T21BNL1S7F

GHS Hazard Statements

Aggregated GHS information provided by 217 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 181 of 217 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 217 companies with hazard statement code(s):;
H226 (69.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (36.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2530-87-2

Wikipedia

(3-chloropropyl)trimethoxysilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Rubber product manufacturing
Silane, (3-chloropropyl)trimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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